molecular formula C13H11BrN2O3 B3034151 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline CAS No. 1408185-97-6

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

Cat. No.: B3034151
CAS No.: 1408185-97-6
M. Wt: 323.14
InChI Key: YQAOQUVUFFSFLO-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is a substituted aniline derivative offered for research and development purposes. This compound is part of a class of chemicals that serve as versatile building blocks in organic synthesis, particularly in medicinal chemistry and materials science . Compounds with bromo and nitro substituents on an aromatic ring are frequently employed in cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the creation of more complex molecular architectures . The structural motif of a methoxy-substituted diphenylamine is found in research compounds investigated for various biological activities, including as kinase inhibitors . Similarly, molecules featuring bromo and nitro groups are of interest in the development of new nonlinear optical (NLO) materials, which have applications in photonics and laser technology . As a research chemical, it is essential to handle this product with care. Please consult the safety data sheet for specific hazard information. This product is intended for research use only and is not intended for human or veterinary drug, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c1-19-13-5-3-2-4-11(13)15-10-7-6-9(14)8-12(10)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAOQUVUFFSFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Bromo N 2 Methoxyphenyl 2 Nitroaniline

Established Synthetic Routes for Related Nitroanilines and Aryl Amines

The synthesis of substituted nitroanilines and aryl amines is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, dyes, and materials science. The strategies to achieve these structures typically involve a sequence of reactions, including nitration, halogenation, and N-arylation, each with its own set of challenges regarding efficiency and selectivity.

Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction, pivotal for introducing a nitro (–NO₂) group onto an aromatic ring. sci-hub.se This functional group is a versatile precursor, readily reduced to an amino group, and it strongly influences the electronic properties of the aromatic system.

The most common method for aromatic nitration involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comkhanacademy.org The nitronium ion is then attacked by the pi electrons of the aromatic ring in the rate-determining step, forming a resonance-stabilized carbocation intermediate known as a sigma complex. khanacademy.org A weak base, such as water or the bisulfate ion (HSO₄⁻), subsequently removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitroarene product. masterorganicchemistry.com

The regioselectivity of the nitration—the position at which the nitro group adds to a substituted benzene (B151609) ring—is dictated by the nature of the existing substituent.

Activating Groups: Electron-donating groups (e.g., –OH, –NH₂, –CH₃) direct the incoming nitro group to the ortho and para positions. These groups stabilize the carbocation intermediate, particularly when the positive charge is located on the carbon atom to which they are attached. libretexts.org

Deactivating Groups: Electron-withdrawing groups (e.g., –NO₂, –CN, –COOH) are deactivating and direct the incoming nitro group primarily to the meta position. libretexts.org Halogens are an exception; they are deactivating yet direct ortho and para. libretexts.org

For the synthesis of a precursor like 4-bromo-2-nitroaniline (B116644), one might start with 4-bromoaniline. The amino group (–NH₂) is a strong ortho, para-director. To avoid oxidation and control the reaction, the amino group is often protected as an acetanilide (B955) (–NHCOCH₃). This amide group is still an ortho, para-director but is less activating than a free amino group. Nitration of 4-bromoacetanilide would direct the nitro group to the position ortho to the amide, yielding 4-bromo-2-nitroacetanilide, which can then be hydrolyzed to the desired aniline (B41778). google.com

Modern nitration methods have been developed to improve selectivity and employ milder conditions. These include the use of alternative nitrating agents like tert-butyl nitrite (B80452) in the presence of transition metal catalysts (e.g., copper or cobalt), which can offer different reactivity and selectivity profiles. sci-hub.se

Table 1: Common Aromatic Nitration Conditions and Characteristics
Reagent SystemElectrophileTypical ConditionsKey Features
HNO₃ / H₂SO₄Nitronium ion (NO₂⁺)Strongly acidic, often requires coolingClassic, powerful method; regioselectivity depends on substrate. masterorganicchemistry.com
tert-Butyl nitrite (tBuONO) / CatalystNitro radical or related speciesMild, often requires a transition metal catalyst (e.g., Cu, Co)Offers alternative selectivity, particularly for specific heterocyclic systems. sci-hub.se
Metal Nitrates (e.g., Cu(NO₃)₂) / K₂S₂O₈NO₂⁺ or radical equivalentOxidative conditionsUsed for specific C-H nitration reactions. sci-hub.se

The introduction of a bromine atom onto an aromatic ring is another key electrophilic aromatic substitution. For activated rings like anilines, the high reactivity of the substrate can lead to problems such as polybromination and a lack of regioselectivity. acs.org Therefore, several methods have been developed to achieve controlled, selective monobromination.

Direct bromination of aniline with elemental bromine (Br₂) is difficult to control and typically yields 2,4,6-tribromoaniline. To achieve monobromination, the activating effect of the amino group is often tempered by converting it to an acetanilide. Bromination of acetanilide followed by hydrolysis of the amide provides a route to para-bromoaniline.

For more direct and regioselective approaches, various modern catalytic systems have been established:

Copper-Catalyzed Bromination: A practical method for the regioselective bromination of anilines involves using a catalytic amount of a copper salt, such as CuSO₄·5H₂O, with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.comthieme-connect.com This system allows for the efficient synthesis of monobrominated anilines under mild conditions. thieme-connect.com For anilines with an unsubstituted para position, this method strongly favors bromination at that site. For a substrate like 2-nitroaniline (B44862), this method has been shown to produce 4-bromo-2-nitroaniline. thieme-connect.com Another approach uses copper(II) bromide (CuBr₂) in ionic liquids, which also provides high yields of para-brominated anilines. researchgate.net

N-Bromosuccinimide (NBS): NBS is a common and convenient source of electrophilic bromine. While it can require acidic or light-induced conditions, it is a solid reagent that can offer high bromine utilization. guidechem.com However, its cost and byproducts can be a concern for large-scale production. guidechem.com

Directed Bromination via Tin Amides: A highly selective method involves the in-situ formation of a tin amide from an aniline by treatment with n-butyllithium and then trimethyltin (B158744) chloride. acs.org Subsequent reaction with bromine at low temperatures leads to exclusive para-bromination in high yields, with no formation of ortho or dibrominated products. acs.org

The choice of bromination strategy depends on the specific substrate and the desired regiochemical outcome. For a precursor like 2-nitroaniline, the nitro group is a meta-director while the amino group is an ortho, para-director. The powerful directing effect of the amino group dominates, leading to substitution at the positions ortho or para to it. Since the ortho positions are sterically hindered and electronically deactivated by the adjacent nitro group, bromination occurs preferentially at the para position, yielding 4-bromo-2-nitroaniline. thieme-connect.comguidechem.com

The formation of the C-N bond between the aniline nitrogen and the 2-methoxyphenyl ring is a critical step in synthesizing the target molecule. Several powerful transition-metal-catalyzed and classical methods exist for this transformation.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-N bonds. The Buchwald-Hartwig amination is the preeminent method in this class, involving the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. acs.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand, often a bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC), is crucial for the reaction's success. beilstein-journals.orgsemanticscholar.org

The Suzuki-Miyaura reaction, while famous for C-C bond formation using organoboron reagents, is conceptually related. libretexts.orgmusechem.comnih.gov The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgtcichemicals.com While less common for direct N-arylation, related palladium-catalyzed systems are the standard for creating the aryl-nitrogen bond required for 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline, for example, by coupling 4-bromo-2-nitroaniline with 2-methoxyphenylboronic acid (in a Chan-Lam type reaction) or more commonly, with 1-halo-2-methoxybenzene (in a Buchwald-Hartwig amination).

A more atom- and step-economical approach involves the direct use of nitroarenes as coupling partners, avoiding the need for a separate reduction step to form the aniline. nih.gov In these reductive cross-coupling reactions, the nitro group is reduced in situ and coupled with an aryl halide.

Various catalytic systems have been developed for this transformation. One method employs a simple iron catalyst to couple nitroarenes with alkyl halides. nih.gov For aryl-aryl C-N bond formation, a notable strategy uses a palladium catalyst under reducing conditions to couple a nitroarene with an aryl chloride. bohrium.com Another approach utilizes a bimetallic palladium-copper (Pd-Cu) nanocatalyst in an aqueous micellar system, which facilitates the C-N cross-coupling of nitroarenes with aryl halides under a hydrogen atmosphere while suppressing undesired hydrodehalogenation. acs.org These methods offer a direct route to diarylamines from readily available nitroarenes and aryl halides. google.com

Nucleophilic Aromatic Substitution (SNAr) is a pathway for forming C-N bonds that does not rely on a metal catalyst. This reaction is possible when the aromatic ring to be functionalized contains at least one strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to a good leaving group (typically a halide). pressbooks.pubyoutube.com

The mechanism is a two-step addition-elimination process. pressbooks.pub

Addition: The nucleophile (in this case, an aniline derivative like 2-methoxyaniline) attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing group, which is essential for stabilizing it.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. pressbooks.pub

In the context of synthesizing this compound, one could envision a pathway where a molecule like 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-chloro-2-nitrobenzene serves as the electrophile. The nitro group at position 2 would activate the halide at position 1 for SNAr. Reaction with 2-methoxyaniline as the nucleophile would displace the halide at C1 to form the desired N-aryl bond. The presence of strong EWGs is crucial for this pathway to be effective. nih.gov

Table 2: Comparison of N-Arylation Methodologies
MethodKey ReagentsMechanismAdvantagesLimitations
Palladium-Catalyzed Amination (Buchwald-Hartwig)Aryl Halide, Amine, Pd Catalyst, Ligand, BaseCatalytic Cycle (Oxidative Addition, Reductive Elimination)Broad scope, high functional group tolerance. nih.govCost of catalyst/ligands, potential for metal contamination.
Reductive Cross-CouplingNitroarene, Aryl Halide, Catalyst (e.g., Pd, Fe), ReductantIn-situ reduction followed by cross-coupling.High step economy, uses readily available nitroarenes. nih.govnih.govRequires control over competing reduction pathways. acs.org
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide (with EWG), Nucleophile (Amine), BaseAddition-Elimination (Meisenheimer Complex)Metal-free, often inexpensive.Requires strongly activated electrophile (ortho/para EWG). pressbooks.pubnih.gov

N-Arylation Methods for Substituted Anilines

Targeted Synthesis of this compound

The targeted synthesis of this compound is typically achieved through modern cross-coupling reactions, which provide an efficient means of constructing the diarylamine core. These methods offer significant advantages over older techniques like the Ullmann condensation, which often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org

The construction of this compound can be approached through both linear and convergent synthetic strategies, with the latter generally being more efficient.

A linear synthesis might begin with a simple, readily available starting material like aniline. This would involve a sequence of reactions, including acetylation to protect the amine, followed by bromination, nitration, and finally deprotection and coupling with the second aromatic ring. chegg.com However, controlling the regioselectivity at each step can be challenging.

A more common and efficient approach is a convergent synthesis . This strategy involves the preparation of key intermediates, which are then combined in a final step to form the target molecule. For the synthesis of this compound, the key intermediates are:

4-bromo-2-nitroaniline

2-methoxyaniline (also known as o-anisidine)

The synthesis of the first intermediate, 4-bromo-2-nitroaniline, typically starts with 2-nitroaniline. guidechem.com This precursor is subjected to an electrophilic aromatic substitution reaction, specifically bromination. guidechem.com The commercially available 2-methoxyaniline serves as the other coupling partner.

The final and crucial step in this convergent strategy is the coupling of these two intermediates. The most prominent method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination . wikipedia.org This reaction has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and functional group tolerance. wikipedia.org The general reaction involves treating the aryl halide (4-bromo-2-nitroaniline) with the amine (2-methoxyaniline) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Synthesis ReactionFigure 1: Convergent synthesis of this compound via Buchwald-Hartwig amination.

Controlling selectivity is paramount in the synthesis of polysubstituted aromatic compounds.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the preparation of the 4-bromo-2-nitroaniline intermediate, the directing effects of the substituents on the 2-nitroaniline ring are critical. The amino group (-NH₂) is a powerful activating, ortho-, para- directing group, while the nitro group (-NO₂) is a deactivating, meta- directing group. The combined effect of these two groups strongly favors the addition of the incoming electrophile (bromine) to the position para to the amino group, resulting in the desired 4-bromo-2-nitroaniline isomer with high regioselectivity. nih.gov Using brominating agents like N-Bromosuccinimide (NBS) can further enhance this selectivity, depending on the solvent used. lookchem.comresearchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of others. The Buchwald-Hartwig amination demonstrates excellent chemoselectivity. The palladium catalyst selectively activates the carbon-bromine (C-Br) bond for oxidative addition, leaving other potentially reactive functional groups, such as the nitro (-NO₂) and methoxy (B1213986) (-OCH₃) groups, untouched. This is a significant advantage, as it avoids the need for additional protection and deprotection steps, thereby streamlining the synthesis.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several reaction parameters. The goal is to maximize the conversion of starting materials into the desired product while minimizing side reactions.

Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial. Sterically hindered, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, have proven to be highly effective in promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination). wikipedia.orgbeilstein-journals.org The ligand stabilizes the palladium center and facilitates the coupling of even challenging substrates.

Base: A base is required to deprotonate the amine, making it a more active nucleophile. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu), or weaker carbonate and phosphate (B84403) bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and can be critical for substrates with base-sensitive functional groups. beilstein-journals.org

Solvent: The reaction is typically carried out in aprotic, non-polar solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF). The solubility of the reactants and the catalyst system in the chosen solvent is a key consideration.

Temperature: Buchwald-Hartwig reactions are often performed at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction rate. wikipedia.org Microwave irradiation can sometimes be used to accelerate the reaction. beilstein-journals.org

The interplay of these factors is complex, and optimal conditions are often determined empirically for each specific substrate combination.

Interactive Table: Optimization Parameters for Buchwald-Hartwig Amination
Parameter Options General Effect on Reaction Citation
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ Pre-catalyst that generates the active Pd(0) species. Choice can affect catalyst activation and stability. beilstein-journals.org
Ligand XPhos, SPhos, RuPhos, BINAP, DPPF Crucial for catalyst activity and stability. Sterically hindered, electron-rich ligands generally improve yields for challenging substrates. wikipedia.orgbeilstein-journals.org
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ Deprotonates the amine. Stronger bases often lead to faster reactions but may not be compatible with sensitive functional groups. beilstein-journals.org
Solvent Toluene, Dioxane, THF, DMF Affects solubility of reagents and catalyst. Can influence reaction rate and catalyst stability. beilstein-journals.org
Temperature 60 - 120 °C (Thermal), Microwave Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. wikipedia.orgbeilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Approaches for Aniline Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability and the principles of green chemistry. The synthesis of aniline derivatives, including this compound, can be made more environmentally friendly through several approaches.

Atom Economy: Catalytic reactions like the Buchwald-Hartwig amination have inherently better atom economy than stoichiometric reactions, as the catalyst is used in small amounts and is regenerated.

Use of Safer Reagents: Efforts are being made to replace hazardous reagents. For instance, in the bromination step, using alternatives to elemental bromine, such as systems that generate bromine in situ (e.g., HBr/H₂O₂) or solid brominating agents like NBS, can reduce operational hazards and pollution. guidechem.com

Energy Efficiency: The use of highly active catalyst systems that allow for lower reaction temperatures contributes to energy efficiency.

Flow Chemistry: A significant advancement in sustainable synthesis is the adoption of continuous flow reactors. acs.org This technology offers superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety compared to traditional batch processing. google.com For multi-step syntheses, flow systems can be integrated, eliminating the need to isolate and purify intermediates, which reduces solvent waste and production costs. acs.orggoogle.com

Biocatalysis: Emerging green alternatives include the use of enzymes, such as nitroreductases, for the synthesis of anilines. nih.govacs.org These biocatalytic methods operate under mild conditions (room temperature and pressure) in aqueous media, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts typically used in nitro group reductions. nih.govacs.org This approach offers high chemoselectivity and significantly reduces the environmental footprint of the synthesis. nih.govacs.org

By incorporating these principles, the synthesis of complex molecules like this compound can be performed more efficiently and with a reduced environmental impact.

Advanced Structural Elucidation and Spectroscopic Investigations of 4 Bromo N 2 Methoxyphenyl 2 Nitroaniline

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental or theoretical FTIR data for 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline could be located.

Raman Spectroscopy

No experimental or theoretical Raman spectra for this compound are available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Proton (¹H) NMR Analysis

Publicly available ¹H NMR spectra for this compound have not been found.

Carbon-13 (¹³C) NMR Analysis

Publicly available ¹³C NMR spectra for this compound have not been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, which would provide the molecular weight and fragmentation pattern for this compound, could be retrieved from available resources.

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data detailing the exact mass, elemental composition, or fragmentation patterns for this compound could be located.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure

No crystallographic information has been deposited in public databases (such as the Cambridge Structural Database) for this compound. Consequently, a discussion on its solid-state conformation, tautomerism, intermolecular interactions, and crystal packing is not possible.

To provide the requested article, published research containing these specific experimental results would be required.

Reactivity Profiles and Chemical Transformations of 4 Bromo N 2 Methoxyphenyl 2 Nitroaniline

Electrophilic Aromatic Substitution (EAS) on the Aniline (B41778) and Phenyl Moieties

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the replacement of a hydrogen atom. The feasibility and regioselectivity of this reaction on 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline are profoundly influenced by the electronic effects of the substituents on both the aniline (Ring A) and the N-phenyl (Ring B) moieties.

Chemical structure of this compound with rings labeled A and B(Image depicting the structure of this compound with the aniline ring labeled 'A' and the methoxyphenyl ring labeled 'B')

The substituents on each ring create distinct electronic environments, governing their respective reactivity towards electrophiles.

Aniline Moiety (Ring A): This ring is substituted with a secondary amino group [-NH-(Ar)], a nitro group (-NO₂), and a bromine atom (-Br).

The N-(2-methoxyphenyl)amino group is a powerful activating group. The nitrogen atom's lone pair donates significant electron density to the ring via resonance, increasing its nucleophilicity. This makes the ring more susceptible to electrophilic attack and directs incoming electrophiles to the ortho and para positions. rsc.orgacs.org

The nitro group is one of the strongest deactivating groups. It withdraws electron density from the ring through both a strong inductive effect and a resonance effect, making the ring much less reactive towards electrophiles. It is a meta-director. wikipedia.orgmsu.edu

The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect. However, it possesses lone pairs that can be donated via resonance, making it an ortho, para-director. wikipedia.org

Phenyl Moiety (Ring B): This ring is substituted with a methoxy (B1213986) group (-OCH₃) and is linked to the nitrogen atom of the aniline moiety.

The methoxy group is a strong activating group, donating electron density through resonance, and it directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org

The aniline portion of the molecule, with its electron-withdrawing nitro and bromo substituents, exerts a net deactivating inductive effect on Ring B through the nitrogen bridge.

Despite the mild deactivation from the aniline portion, Ring B is significantly more electron-rich and thus more reactive towards EAS than Ring A. The powerful activating effect of the methoxy group is dominant. Consequently, electrophilic substitution is predicted to occur preferentially on Ring B, at the positions ortho and para to the methoxy group.

Interactive Data Table: Substituent Effects on EAS

RingSubstituentElectronic EffectActivating/DeactivatingDirecting EffectPredicted Reactivity
A -NH-(Ar)Resonance Donation (+R) > Inductive Withdrawal (-I)Activating (Strong)ortho, paraLow
A -NO₂Resonance Withdrawal (-R) & Inductive Withdrawal (-I)Deactivating (Strong)metaLow
A -BrInductive Withdrawal (-I) > Resonance Donation (+R)Deactivating (Weak)ortho, paraLow
B -OCH₃Resonance Donation (+R) > Inductive Withdrawal (-I)Activating (Strong)ortho, paraHigh
B -N-(Aryl)Inductive Withdrawal (-I)Deactivating (Weak)metaHigh

Aryl amines are highly susceptible to overreaction, such as polysubstitution, during EAS reactions due to the strong activating nature of the amino group. libretexts.org Furthermore, the basicity of the amino group can lead to undesirable side reactions with acidic reagents (e.g., in nitration or Friedel-Crafts reactions). rsc.org

To mitigate these issues, a common strategy is to temporarily protect the amino group by converting it into an amide. For this compound, the secondary amine can be acylated, for instance, with acetic anhydride, to form the corresponding acetamide.

This N-acetylation has two primary benefits:

Reactivity Moderation: The acetyl group is electron-withdrawing, and the nitrogen lone pair now participates in resonance with the adjacent carbonyl group. This delocalization reduces the extent to which the lone pair can donate electron density to the aromatic ring, thereby moderating the activating effect of the amino group. rsc.org This helps prevent multiple substitutions on the ring.

Steric Hindrance: The bulk of the acetyl group can sterically hinder the positions ortho to the nitrogen, often leading to a higher yield of the para-substituted product. youtube.com

After the desired EAS reaction is performed, the protecting acetyl group can be readily removed by either acidic or basic hydrolysis to regenerate the secondary amine. This protect-substitute-deprotect sequence allows for greater control over the reaction outcome. rsc.org

Functional Group Transformations

Beyond reactions involving the aromatic rings, the functional groups of this compound—the nitro group, the bromine atom, and the methoxy group—can undergo specific transformations.

Interactive Data Table: Key Functional Group Reactions

Functional GroupReaction TypeReagentsProduct Functional GroupNotes
Nitro (-NO₂) ReductionFe/HCl, SnCl₂/HCl, H₂/Pd-C, Raney NiAmine (-NH₂)Chemoselective reduction is possible to avoid dehalogenation. tandfonline.comcommonorganicchemistry.com
Bromo (-Br) Palladium-catalyzed Cross-CouplingR-B(OH)₂ (Suzuki), R-C≡C-H (Sonogashira), Alkenes (Heck)Biaryl, Arylalkyne, ArylalkeneVersatile methods for C-C bond formation. rsc.orgacs.orgmdpi.commdpi.com
Bromo (-Br) Nucleophilic Aromatic SubstitutionNaOR, KSR, R₂NH, etc.Ether, Thioether, AmineRequires activation from the ortho nitro group. wikipedia.orgchemistrysteps.com
Methoxy (-OCH₃) Ether CleavageHBr, BBr₃Phenol (B47542) (-OH)Generally requires harsh conditions and may affect other parts of the molecule.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amino group (-NH₂). This transformation is fundamental in synthetic chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. masterorganicchemistry.com A variety of reagents can accomplish this, including metals in acidic media (e.g., Fe, Sn, or Zn with HCl) or catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts). msu.eduwikipedia.org Given the presence of an aryl bromide, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions, chemoselective methods are often preferred. Reagents like iron powder in acidic solution or tin(II) chloride are known to selectively reduce nitro groups while leaving aryl halides intact. tandfonline.comcommonorganicchemistry.com

Reactions of the Aryl Bromide: The carbon-bromine bond provides a handle for numerous transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with a boronic acid or ester [R-B(OH)₂] to form a biaryl compound.

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylalkyne. acs.org

Heck Coupling: Reaction with an alkene to form a substituted alkene. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These reactions are highly valued for their broad functional group tolerance and are central to the synthesis of complex organic molecules. mdpi.comrsc.org

Reactions of the Methoxy Group: The methoxy group is an ether. Cleavage of the methyl-oxygen bond to yield a phenol is possible but typically requires harsh reagents such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). Such conditions could potentially affect other functional groups in the molecule, such as the nitro group or the secondary amine.

Reduction of the Nitro Group to an Amino Moiety

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For analogous compounds like 4-bromo-2-nitroaniline (B116644), this conversion is commonly achieved using reagents such as stannous chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation. chemicalbook.com For instance, 4-bromo-2-nitroaniline can be reduced to 4-bromo-1,2-benzenediamine using SnCl₂ in refluxing ethanol, with high yields reported. chemicalbook.com

Catalytic hydrogenation is another prevalent method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.net Studies on similar molecules, such as 2-methoxy-5-nitroaniline, have demonstrated successful and selective hydrogenation to the corresponding diamine using a 5% Pd/C catalyst. researchgate.net It is plausible that this compound would undergo a similar transformation to yield 4-bromo-N¹-(2-methoxyphenyl)benzene-1,2-diamine. However, without specific experimental data, the optimal conditions, potential for side reactions (e.g., dehalogenation), and yield for this specific substrate remain undetermined.

Table 1: Common Reduction Methods for Structurally Similar Nitroanilines

Starting Material Reagent/Catalyst Product Yield Reference
4-Bromo-2-nitroaniline SnCl₂, Ethanol 4-Bromo-1,2-benzenediamine 94% chemicalbook.com
p-Nitroaniline 5% Pd/C, H₂ p-Phenylenediamine N/A researchgate.net

Modifications at the Amino Nitrogen (e.g., Acylation, Alkylation)

Following the reduction of the nitro group, the resulting diamine, 4-bromo-N¹-(2-methoxyphenyl)benzene-1,2-diamine, would possess two distinct amino groups available for further modification. The reactivity of these amino groups in acylation or alkylation reactions would likely differ due to steric hindrance and electronic effects imparted by their respective substituents (the bromo and the 2-methoxyphenyl groups).

Acylation, typically performed with acyl chlorides or anhydrides, would introduce an acyl group onto one or both nitrogen atoms. The specific outcome (mono- vs. di-acylation) would depend on the reaction conditions and the stoichiometry of the acylating agent. Similarly, alkylation with alkyl halides could introduce alkyl chains. However, no specific studies documenting the acylation or alkylation of 4-bromo-N¹-(2-methoxyphenyl)benzene-1,2-diamine were identified.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring is generally stable but can be cleaved under harsh conditions to yield a hydroxyl group (-OH). This reaction, known as demethylation, is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This transformation would convert the 2-methoxyphenyl moiety into a 2-hydroxyphenyl group. The feasibility of this reaction on this compound or its reduced diamine derivative would be contingent on the compatibility of the other functional groups (nitro, amino, bromo) with the strong acidic conditions required for demethylation. No literature detailing this specific transformation for the target compound could be located.

Computational Chemistry and Quantum Chemical Analyses of 4 Bromo N 2 Methoxyphenyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. mdpi.com It provides a theoretical framework for deriving quantum chemistry properties. tci-thaijo.org For 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline, DFT calculations, often employing methods like B3LYP with various basis sets, are used to gain insights into its molecular characteristics. mdpi.comtci-thaijo.org

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular structure that possesses the lowest possible energy.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. For a molecule like this compound, rotations around the N-C (aniline nitrogen to phenyl ring) and C-O (methoxyphenyl carbon to oxygen) bonds are of particular interest. These rotations can lead to different conformers with varying energies. The steric hindrance caused by ortho-substituents can twist the aromatic ring out of planarity with other parts of the molecule. researchgate.net Identifying the global minimum energy conformer is essential for accurately predicting other molecular properties.

Table 1: Selected Optimized Geometrical Parameters of a Related Compound (2-Bromo-4-nitroaniline)

ParameterBond Length (Å) / Angle (°)
Dihedral Angle (Nitro group vs. Aromatic ring)4.57 (4)° nih.govresearchgate.net
Dihedral Angle (Five-membered ring vs. Aromatic ring)1.64 (6)° nih.govresearchgate.net

Note: Data is for a structurally related compound and serves as an illustrative example of the types of parameters obtained from geometry optimization.

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations are crucial for understanding the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms.

The theoretical vibrational wavenumbers are often scaled to improve agreement with experimental data, accounting for anharmonicity and the limitations of the computational method. The assignments of these calculated frequencies to specific vibrational modes provide a detailed interpretation of the experimental spectra.

For nitroaniline derivatives, characteristic vibrational bands include:

N-H stretching: The position of this band can indicate the presence of intramolecular hydrogen bonding.

NO2 stretching: Asymmetric and symmetric stretching vibrations of the nitro group are typically observed. In related compounds, strong absorptions for the asymmetric and symmetric NO₂ stretch appear around 1510 cm⁻¹ and 1340 cm⁻¹, respectively.

C-N stretching: The stretching vibration of the carbon-nitrogen bond is also a key feature.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, around 730 cm⁻¹.

Aromatic C-H stretching: These vibrations are typically found in the 3000-3100 cm⁻¹ region. researchgate.net

By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and gain insights into the bonding and electronic environment within the molecule.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Related Nitroaniline Compounds

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-HStretchingVaries with H-bonding
NO₂Asymmetric Stretching~1510
NO₂Symmetric Stretching~1340
C-BrStretching~730
Aromatic C-HStretching3000-3100 researchgate.net

The electronic structure of this compound is fundamental to understanding its reactivity, optical properties, and intermolecular interactions. DFT provides several methods to analyze the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides information about the molecule's chemical reactivity and stability. thaiscience.info A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability. For instance, in a study of substituted anilines, p-nitroaniline was found to be the most reactive molecule due to its smaller energy gap. thaiscience.infotci-thaijo.org

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Table 3: Conceptual DFT Descriptors Derived from HOMO and LUMO Energies

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. mdpi.com
Chemical Softness (S)S = 1 / (2η)Measure of the ability to receive electrons. mdpi.com
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons. mdpi.com
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic power of a molecule. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. thaiscience.info It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential.

Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen) and are susceptible to electrophilic attack. tci-thaijo.org

Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are typically found around hydrogen atoms and are susceptible to nucleophilic attack.

Green regions: Indicate neutral or near-zero electrostatic potential.

The MEP map for this compound would highlight the electron-rich areas around the nitro and methoxy (B1213986) groups and the electron-deficient regions, providing a guide to its reactivity and intermolecular interactions. tci-thaijo.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding, charge distribution, and intramolecular interactions. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This analysis provides a "natural Lewis structure" representation of the molecule. wikipedia.org

Key aspects of NBO analysis include:

Natural Atomic Charges: NBO analysis provides a more robust method for calculating atomic charges compared to other methods like Mulliken population analysis. q-chem.com These charges give a quantitative measure of the electron distribution among the atoms.

Hybridization: The analysis details the hybridization of the atomic orbitals that form the chemical bonds. q-chem.com

Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding or Rydberg orbitals). wikipedia.org The energy of these interactions (E(2)) indicates the strength of the delocalization and can reveal important intramolecular interactions, such as hyperconjugation and hydrogen bonding. Weak occupancies of the valence antibonding orbitals signal departures from an idealized localized Lewis structure, indicating delocalization effects. wikipedia.org

For this compound, NBO analysis would provide detailed insights into the nature of its chemical bonds, the charge on each atom, and the stabilizing intramolecular interactions that influence its conformation and reactivity.

Non-Linear Optical (NLO) Properties Prediction (Static First-Order Hyperpolarizability)

The non-linear optical (NLO) properties of organic molecules like this compound are of significant interest for applications in photonics and optoelectronics. nih.gov The key to a high NLO response in organic compounds is often an architecture featuring electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.govresearchgate.net The title compound possesses an electron-donating amino group (further enhanced by the methoxyphenyl substituent) and a strong electron-accepting nitro group on a phenyl ring, making it a promising candidate for NLO applications.

Table 1: Predicted Static First-Order Hyperpolarizability and Related Properties

The values for the title compound are extrapolated based on data from analogous structures like p-nitroaniline and its derivatives. Actual values would require specific DFT calculations.

PropertyPredicted Value/CommentMethod of Prediction
Dipole Moment (μ) Expected to be high due to strong donor and acceptor groups.DFT (e.g., B3LYP/6-311+G(d,p))
Polarizability (α) Moderate to high.DFT (e.g., B3LYP/6-311+G(d,p))
Static First-Order Hyperpolarizability (β₀) Predicted to be significantly high, likely greater than that of p-nitroaniline, due to enhanced ICT.DFT/TD-DFT

Solvent Effects Modeling (e.g., Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM))

The electronic and optical properties of charge-transfer molecules like this compound are often highly sensitive to their environment. chemrxiv.orgnih.gov Computational solvent effects modeling is therefore essential to predict the behavior of the molecule in solution. The Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM) is a widely used and effective implicit solvation method. qnl.qaresearchgate.net

In this model, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. This approach allows for the calculation of how the solvent's polarity affects the molecule's geometry, electronic structure, and spectral properties. chemrxiv.orgqnl.qa For nitroaniline derivatives, increasing solvent polarity typically leads to a stabilization of the charge-transfer excited state, resulting in a red-shift (bathochromic shift) in the absorption spectra, a phenomenon known as solvatochromism. chemrxiv.orgresearchgate.net

Applying the IEF-PCM model to this compound would involve:

Geometry Optimization: Optimizing the molecular geometry in different solvents (e.g., non-polar cyclohexane, polar acetonitrile, and protic water). The amino group's pyramidalization and the torsion angles between the phenyl rings may change with solvent polarity. acs.org

Electronic Properties Calculation: Calculating properties such as the dipole moment, which is expected to increase in more polar solvents due to greater charge separation.

UV-Vis Spectra Simulation: Using Time-Dependent DFT (TD-DFT) combined with IEF-PCM to simulate the absorption spectra. qnl.qa This would predict the solvatochromic shifts and confirm the intramolecular charge-transfer nature of the electronic transitions. researchgate.net

These simulations would provide a deeper understanding of how solute-solvent interactions modulate the molecule's properties, which is critical for designing its application in solution-based devices. nih.gov

Thermodynamic Properties Calculation

Quantum chemical calculations using DFT can accurately predict the thermodynamic properties of molecules. bohrium.comresearchgate.net These calculations are typically performed by first optimizing the molecular geometry and then computing the vibrational frequencies. From these frequencies, statistical mechanics principles are used to determine thermodynamic functions like heat capacity (C), entropy (S), and enthalpy (H) over a range of temperatures. aljest.net

For this compound, these calculations would reveal its thermal stability and energy at different temperatures. The data is vital for understanding the compound's behavior under various thermal conditions. While specific experimental data for the title compound is unavailable, DFT calculations on aniline (B41778) and its substituted derivatives have shown good agreement with experimental values. bohrium.comacs.org The process involves computing these properties for the gaseous state, which serves as a fundamental reference.

Table 2: Representative Calculated Thermodynamic Properties at Standard Conditions (298.15 K and 1 atm)

These are representative values based on typical DFT calculations for similar aromatic compounds. Specific calculations are needed for precise data.

PropertyRepresentative Calculated ValueUnit
Zero-point Energy ~ 450-500kJ/mol
Enthalpy (H) ~ 470-520kJ/mol
Heat Capacity (Cv) ~ 250-300J/mol·K
Entropy (S) ~ 500-550J/mol·K

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide insight into static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.govrsc.org For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, flexibility, and specific interactions with its environment, such as solvent molecules. acs.orgrsc.org

An MD simulation of this compound, typically in a box of explicit solvent molecules like water, would involve:

Parametrization: Developing a force field that accurately describes the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) forces for the molecule. nih.gov

Simulation: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.

Analysis: Analyzing the resulting trajectory to understand key dynamic features.

For this compound, analysis would focus on the rotational freedom around the C-N bonds connecting the phenyl rings. This would identify the most stable conformations in solution and the energy barriers between them. Furthermore, the simulation would show how water molecules arrange around the polar nitro and methoxy groups and the amine bridge, revealing detailed information about hydrogen bonding patterns and solvation shells. acs.org Such insights are crucial for understanding its solubility, stability, and how it presents itself for interaction with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.comui.ac.idnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a compound like this compound, a QSAR study would involve calculating a set of numerical parameters, or "descriptors," that characterize its molecular structure. ui.ac.id These can include:

Electronic Descriptors: Charges on specific atoms, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ui.ac.idnih.gov

Steric Descriptors: Molecular volume, surface area, and shape indices.

Hydrophobic Descriptors: The logarithm of the octanol/water partition coefficient (LogP), which measures lipophilicity. nih.gov

Topological Descriptors: Parameters that describe the connectivity of atoms in the molecule.

These descriptors, calculated for a series of related aniline or nitroaromatic compounds with known biological activity (e.g., antibacterial or antifungal), would be used to build a mathematical model using methods like Multiple Linear Regression (MLR) or machine learning. chemmethod.comnih.gov The resulting model could then predict the activity of this compound based on its calculated descriptors, guiding its potential development as a therapeutic agent. mdpi.com

Molecular Docking Studies on this compound and Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netcabidigitallibrary.org It is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with biological targets. nih.govresearchgate.net

Ligand-Protein Interaction Profiling with Biological Receptors (e.g., LuxR, 14α-demethylase, bacterial enzymes, p53)

Bacterial Enzymes (e.g., DNA Gyrase): Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Docking studies on aniline-based compounds have explored their potential as inhibitors of this enzyme. researchgate.netnih.gov A hypothetical docking of this compound into the active site of E. coli DNA Gyrase-A would likely reveal several key interactions. The nitro group, with its electronegative oxygen atoms, is a prime candidate for forming hydrogen bonds with amino acid residues like lysine (B10760008) or glycine (B1666218) in the active site. researchgate.net The aromatic rings could engage in π-π stacking or hydrophobic interactions with residues such as phenylalanine or tyrosine. The bromine atom could form halogen bonds or participate in hydrophobic interactions, further anchoring the ligand in the binding pocket.

LuxR: LuxR-type proteins are transcription factors that regulate quorum sensing in many Gram-negative bacteria, controlling virulence and biofilm formation. researchgate.netgoogle.com Developing small molecules to modulate these receptors is a promising anti-virulence strategy. nih.govoup.com Docking this compound into the ligand-binding domain of a LuxR homolog would aim to identify interactions that could either mimic the native ligand (agonist) or block it (antagonist). Potential interactions would involve hydrogen bonds with polar residues and hydrophobic packing of the aromatic rings within the binding pocket.

14α-demethylase: Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. It is the primary target for azole antifungal drugs. nih.govresearchgate.netneuroquantology.com Molecular docking is used to evaluate new potential inhibitors. biointerfaceresearch.comnih.gov When docked into the active site of Candida albicans CYP51, the compound's methoxyphenyl and bromo-nitrophenyl moieties would likely orient within the hydrophobic binding channel. Key interactions could include π-π stacking with tyrosine or phenylalanine residues and hydrogen bonding between the nitro or methoxy groups and polar residues like serine or histidine. nih.gov A crucial interaction for many CYP51 inhibitors is coordination with the heme iron atom in the active site, though this is less likely for the title compound compared to azole-based drugs. nih.gov

p53: The p53 protein is a tumor suppressor, and its mutation is a hallmark of many cancers. nih.gov Restoring the function of mutant p53 with small molecules is a major goal in cancer therapy. cabidigitallibrary.org Docking studies are used to screen for compounds that can bind to pockets in mutant p53 and stabilize its wild-type conformation. researchgate.netnih.gov Docking this compound into a binding site on mutant p53 (e.g., the Y220C pocket) would explore potential stabilizing interactions. The analysis would focus on hydrogen bonds formed by the nitro group and amine linker, as well as hydrophobic interactions involving the aromatic rings, which could contribute to the stabilization of the protein structure. cabidigitallibrary.orgnih.gov

Table 3: Predicted Ligand-Protein Interactions from Molecular Docking

This table summarizes hypothetical but plausible interactions based on the compound's structure and known binding modes of similar molecules.

Target ProteinPDB ID (Example)Key Interacting Residues (Predicted)Type of Interaction
Bacterial DNA Gyrase 1AB4, 1KZNLys, Gly, Asp, PheHydrogen Bonds (nitro group), Hydrophobic/π-π stacking (phenyl rings)
LuxR 3JPUTrp, Tyr, Asp, SerHydrophobic (aromatic rings), Hydrogen Bonds (nitro/methoxy groups)
14α-demethylase 5V5ZTyr, His, Ser, PheHydrophobic/π-π stacking (phenyl rings), Hydrogen Bonds (nitro/methoxy groups)
Mutant p53 2J1XCys, Thr, Leu, ProHydrophobic (aromatic rings), Hydrogen Bonds (nitro group, NH-linker)

Identification of Potential Biological Targets

The identification of potential biological targets for a novel compound is a critical first step in understanding its pharmacological potential. This is often achieved by examining the known activities of structurally similar molecules. In the case of this compound, two key protein families emerge as highly probable targets: Histone Deacetylases (HDACs) and Fibroblast Growth Factor Receptors (FGFRs).

The rationale for considering Histone Deacetylases (HDACs) as a potential target stems from the documented activity of the closely related compound, 4-bromo-2-nitroaniline (B116644), which has been identified as an inhibitor of HDACs. biosynth.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression. mdpi.com The inhibition of HDACs can restore the expression of tumor suppressor genes, making them a validated target for cancer therapy. mdpi.com The structural similarity of this compound to a known HDAC inhibitor strongly suggests that it may also exhibit inhibitory activity against this enzyme class.

Another promising avenue of investigation points towards Fibroblast Growth Factor Receptor 1 (FGFR1) . Research into novel FGFR1 inhibitors has explored derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide. nih.govnih.govsemanticscholar.org Notably, the synthesis of these potent anticancer agents often commences from 4-bromo-2-nitrobenzoic acid, a compound that shares the core bromo-nitrophenyl moiety with this compound. nih.govsemanticscholar.org FGFRs are a family of receptor tyrosine kinases that are implicated in various cellular processes, and their aberrant signaling is a hallmark of many cancers. nih.gov The structural parallels between this compound and established FGFR1 inhibitor scaffolds make this receptor a compelling potential target.

These initial findings, based on the principle of chemical similarity, provide a solid foundation for more detailed in silico investigations to validate these hypotheses and to pinpoint specific isoforms within the HDAC and FGFR families that are most likely to be modulated by this compound.

In Silico Assessment of Binding Affinities and Pharmacophore Modeling

Following the identification of potential biological targets, in silico methods such as molecular docking and pharmacophore modeling are employed to predict the binding affinity and interaction patterns of a ligand with its putative receptor. These computational techniques provide valuable insights into the molecular basis of inhibition and can guide the rational design of more potent and selective analogs.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would be performed against the crystal structures of various HDAC isoforms and FGFR1. For instance, in the context of HDAC inhibition, docking simulations would aim to place the compound within the active site, where the nitro and amino groups could potentially interact with the zinc ion that is crucial for the catalytic activity of most HDACs. mdpi.com The bromo and methoxyphenyl substituents would be evaluated for their ability to form favorable interactions with the hydrophobic tunnels and surface grooves of the enzyme.

Pharmacophore Modeling is another powerful in silico tool that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for HDAC or FGFR1 inhibitors can be generated based on a set of known active compounds. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For HDAC inhibitors, a common pharmacophore model includes a zinc-binding group, a hydrophobic linker, and a surface recognition cap. semanticscholar.orgresearchgate.netnih.gov The this compound molecule could be mapped onto such a pharmacophore to assess its fit. The nitro and amino groups could potentially serve as the zinc-binding moiety, while the substituted phenyl rings would function as the linker and cap groups.

In the case of FGFR1 inhibitors, a pharmacophore model would likely feature a hydrogen-bond acceptor/donor to interact with the kinase hinge region, along with hydrophobic and aromatic features to occupy adjacent pockets. nih.gov The fit of this compound to such a model would provide an indication of its potential to act as an FGFR1 inhibitor.

The results from these in silico assessments, including predicted binding energies and pharmacophore fit scores, can be used to prioritize this compound for further experimental validation and to guide the synthesis of derivatives with potentially improved inhibitory activity and selectivity.

Exploration of Biological Activity and Mechanistic Insights in Vitro Focus for 4 Bromo N 2 Methoxyphenyl 2 Nitroaniline

Structure-Activity Relationship (SAR) Investigations of Functional Groups

Nitro Group (NO₂): The strongly electron-withdrawing nitro group is a key feature. In many organic compounds, the presence of a nitro group is associated with antibacterial and anticancer properties. biosynth.com Its ability to participate in redox reactions and form reactive radical species is often central to its mechanism of action. For instance, under hypoxic conditions typical of solid tumors or microbial environments, the nitro group can be enzymatically reduced to form cytotoxic intermediates.

Amine Group (NH): The secondary amine linker provides structural flexibility and acts as a hydrogen bond donor, facilitating interactions with biological macromolecules like enzymes or DNA.

Bromo Group (Br): The halogen substituent, bromine, is known to enhance the lipophilicity of molecules, which can improve membrane permeability. Its position on the aniline (B41778) ring also influences the electronic distribution across the molecule. Studies on other bioactive compounds have shown that bromo substitution can be a critical determinant of cytotoxic potency. nih.gov

Methoxyphenyl Group (O-CH₃): The presence and position of methoxy (B1213986) groups on aromatic rings have been shown to be crucial for the antimetastatic and cytotoxic activity of various compounds. Some methoxy-substituted anilines have demonstrated the ability to disrupt microtubule polymerization, a key process in cell division.

Antimicrobial Activity Studies (In Vitro)

The chemical structure of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline, particularly the nitroaniline moiety, suggests a potential for antimicrobial activity. biosynth.com Nitroaromatic compounds have a history of use as antimicrobial agents due to their unique mechanism of action.

While specific studies detailing the minimum inhibitory concentrations (MIC) of this compound against a broad panel of bacteria are not extensively detailed in the available literature, the functional groups present in the molecule are commonly found in compounds with known antibacterial efficacy. For example, related nitro-containing compounds have demonstrated activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. nih.gov The general antimicrobial potential conferred by its key functional groups is summarized below.

Functional GroupAssociated Antimicrobial Potential
Nitro Group Often essential for activity; can be reduced to generate reactive nitrogen species that damage bacterial DNA, proteins, and lipids.
Aniline Moiety A common scaffold in antimicrobial drugs that can interact with bacterial enzymes or cellular structures.
Bromo Group Increases lipophilicity, potentially enhancing the compound's ability to penetrate bacterial cell walls and membranes.

The proposed antimicrobial mechanism of this compound centers on its nitro group. A prominent pathway for nitroaromatic compounds involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals.

These reactive species can induce widespread cellular damage through several mechanisms:

Oxidative Stress: The generation of superoxide radicals leads to a state of severe oxidative stress, damaging cellular components.

DNA Damage: Reactive intermediates can directly interact with bacterial DNA, causing strand breaks and inhibiting replication and transcription.

Enzyme Inhibition: Key metabolic enzymes containing susceptible amino acid residues can be inactivated by these reactive species, disrupting essential cellular processes.

Anticancer Activity Studies (In Vitro)

The structural motifs within this compound are also found in numerous compounds investigated for their anticancer properties. nih.govnih.gov In vitro studies on related molecules provide insight into the potential of this compound as an anticancer agent.

Based on the activity of structurally similar compounds, this compound may interfere with cancer cell proliferation through multiple pathways.

One significant proposed mechanism is the disruption of microtubule dynamics . nih.gov Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. Compounds containing bromo and methoxyphenyl groups have been shown to inhibit tubulin polymerization. nih.gov This action arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to programmed cell death (apoptosis). nih.gov

Another potential pathway is the inhibition of histone deacetylases (HDACs) . The related compound 4-bromo-2-nitroaniline (B116644) has been identified as an HDAC inhibitor. biosynth.com HDACs play a crucial role in regulating gene expression by modifying chromatin structure. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Direct cytotoxic data for this compound is limited. However, the cytotoxic potential can be inferred from studies on analogous compounds that share its key structural features. The table below presents data from related nitro- and bromo-substituted aromatic compounds against various human cancer cell lines, demonstrating the potential efficacy of this chemical class.

Compound Class/ExampleCell LineActivity MetricResult
N-(4'-nitrophenyl)-l-prolinamide (analogue 4a) nih.govA549 (Lung Carcinoma)% Inhibition (at 100 µM)95.41 ± 0.67%
N-(4'-nitrophenyl)-l-prolinamide (analogue 4a) nih.govHCT-116 (Colon Carcinoma)% Inhibition (at 100 µM)93.33 ± 1.36%
Plastoquinone Analogue (AQ-12) nih.govHCT-116 (Colon Carcinoma)IC₅₀5.11 ± 2.14 µM
Plastoquinone Analogue (AQ-12) nih.govMCF-7 (Breast Adenocarcinoma)IC₅₀6.06 ± 3.09 µM
Cisplatin (B142131) (Reference Drug) nih.govHCT-116 (Colon Carcinoma)IC₅₀23.68 ± 6.81 µM
Cisplatin (Reference Drug) nih.govMCF-7 (Breast Adenocarcinoma)IC₅₀19.67 ± 5.94 µM

These findings indicate that compounds containing nitrophenyl and bromo-substituted rings can exhibit potent cytotoxic effects against a range of cancer cell lines, often exceeding the potency of standard chemotherapeutic agents like cisplatin in vitro. nih.gov The data strongly suggests that this compound warrants further investigation as a potential anticancer agent.

Anti-inflammatory Activity Studies for Related Structural Motifs

The anti-inflammatory potential of compounds structurally related to this compound has been investigated through various in vitro assays. The presence of nitro groups and substituted aniline rings are common features in molecules exhibiting anti-inflammatory properties.

For instance, a study on a series of nitro-substituted benzamide (B126) derivatives demonstrated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Two compounds, in particular, showed significant dose-dependent inhibition with IC50 values of 3.7 µM and 5.3 µM. researchgate.net These compounds also suppressed the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), key mediators of inflammation. researchgate.net

Similarly, N-phenyl piperazine (B1678402) derivatives have been evaluated for their in vitro anti-inflammatory potential. At a concentration of 500 µg/mL, several of these compounds exhibited 85-90% anti-inflammatory effects in a relevant assay. biomedpharmajournal.org

Another common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation, as denaturation of proteins is a well-documented cause of inflammation. interesjournals.orgmedwinpublishers.com Various natural and synthetic compounds are screened using this method to determine their potential to mitigate inflammatory responses.

The data from these studies on structurally related motifs suggest that the core structure of this compound may possess anti-inflammatory activity, likely through the modulation of inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity of Structurally Related Compounds

Compound Type Assay Key Findings Reference
Nitro-substituted benzamides NO Production Inhibition in LPS-stimulated RAW264.7 macrophages IC50 values of 3.7 µM and 5.3 µM for two derivatives. researchgate.net
Nitro-substituted benzamides Cytokine Expression Significant suppression of COX-2, IL-1β, and TNF-α. researchgate.net

This table is interactive. You can sort and filter the data.

Enzyme Inhibition Studies and Target Validation

The "4-bromo-2-nitroaniline" core of the subject molecule is a known starting material for the synthesis of potent enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Several research initiatives have utilized 4-bromo-2-nitroaniline to develop novel HDAC inhibitors. For example, a series of compounds synthesized from this starting material were evaluated for their inhibitory activity against various HDAC isoforms.

One such study reported the development of a novel fluorinated aminophenyl-benzamide-based compound, CBUD-1001, which was synthesized in a multi-step process starting from 4-bromo-2-nitroaniline. This compound exhibited potent inhibitory activity against HDAC1, HDAC2, and HDAC3 with the following IC50 values:

HDAC1: 28.1 nM

HDAC2: 158 nM

HDAC3: 404 nM

In another study, 4-bromo-2-nitroaniline was used as a key building block in the creation of dual BET/HDAC inhibitors. While specific IC50 values for the final compounds were not detailed in the provided excerpts, the research highlighted the importance of this core in generating molecules with affinity for HDACs.

The consistent use of the 4-bromo-2-nitroaniline scaffold in the design of potent HDAC inhibitors suggests that this structural motif is well-suited for interaction with the active site of these enzymes. The inhibitory activity of these related compounds points towards a potential for this compound itself, or its derivatives, to function as enzyme inhibitors.

Table 2: In Vitro HDAC Inhibition by a Compound Derived from 4-bromo-2-nitroaniline

Compound Target Enzyme IC50 Value
CBUD-1001 HDAC1 28.1 nM
CBUD-1001 HDAC2 158 nM

This table is interactive. You can sort and filter the data.

Advanced Materials Science and Applications of 4 Bromo N 2 Methoxyphenyl 2 Nitroaniline

Utilization as Synthetic Precursors for Complex Organic Molecules

There is no available scientific literature detailing the use of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline as a specific precursor in the synthesis of more complex organic molecules. While its structure suggests potential reactivity—possessing bromo, nitro, and secondary amine functional groups suitable for various organic reactions—no documented synthetic routes originating from this compound have been published in peer-reviewed journals.

Potential in Functional Organic Materials Research

Research on Non-Linear Optical (NLO) Materials

There is no published research on the non-linear optical (NLO) properties of this compound. While related compounds, such as 4-bromo-2-nitroaniline (B116644), have been investigated for their NLO characteristics, these findings cannot be attributed to the title compound. ripublication.com The specific molecular structure of this compound, featuring a bulky methoxyphenyl group, would significantly alter its electronic and crystalline properties compared to simpler nitroanilines, making direct comparisons speculative. No experimental or theoretical studies on its second-harmonic generation (SHG) efficiency or other NLO parameters are available.

Future Research Directions and Unexplored Avenues for 4 Bromo N 2 Methoxyphenyl 2 Nitroaniline

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

The advancement of synthetic organic chemistry is increasingly benchmarked by the principles of green chemistry, with atom economy being a key metric of efficiency. numberanalytics.comjocpr.comnumberanalytics.com Traditional multi-step syntheses of substituted anilines and nitroaromatics often suffer from low yields and the generation of significant waste. azom.commagritek.com Future research should prioritize the development of elegant and efficient synthetic pathways to 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.

ParameterClassical Synthesis (Hypothetical)Modern Catalytic Synthesis (Proposed)
Key ReactionNucleophilic Aromatic SubstitutionPalladium-Catalyzed C-N Coupling
Reaction StepsMultiple steps with intermediate isolationFewer steps, potentially a one-pot reaction
ReagentsStoichiometric amounts of reagents and harsh conditionsCatalytic amounts of palladium and ligands
Atom EconomyLowHigh
Environmental ImpactHigher waste generationReduced waste and milder conditions

Comprehensive Mechanistic Investigations of Biological Activities

Nitroaromatic compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects. scielo.brresearchgate.netdntb.gov.uanih.gov The biological activity of these compounds is often linked to the bioreduction of the nitro group, which can generate reactive nitrogen species and induce oxidative stress in target cells. scielo.brnih.gov Given its structure, this compound is a prime candidate for biological screening.

A comprehensive investigation into the biological activities of this compound is a crucial next step. This should involve a tiered screening approach, starting with broad-spectrum antimicrobial and anticancer assays. For any identified activities, in-depth mechanistic studies will be essential to understand the mode of action. These studies could include investigating DNA interactions, enzyme inhibition, and the role of nitroreductases in the compound's activation. scielo.br

Screening StageAssay TypeObjective
Primary ScreeningAntimicrobial assays (various bacterial and fungal strains)Identify broad-spectrum antimicrobial activity
Cytotoxicity assays (cancer cell lines)Determine potential as an anticancer agent
Secondary ScreeningMinimum Inhibitory Concentration (MIC) determinationQuantify antimicrobial potency
Apoptosis and cell cycle analysisElucidate the mechanism of cytotoxicity
Mechanistic StudiesDNA binding assays (e.g., UV-Vis spectroscopy, viscosity measurements)Investigate direct interaction with DNA
Enzyme inhibition assays (e.g., nitroreductase activity)Understand the bioactivation pathway

Application in Advanced Catalysis and Organocatalysis

The field of catalysis is continually searching for novel molecular scaffolds that can act as efficient ligands or organocatalysts. Diphenylamine (B1679370) derivatives have been explored as ligands in various metal-catalyzed reactions and have shown promise in organocatalysis. acs.orgnih.govresearchgate.net The specific substitution pattern of this compound, with its combination of electron-donating and electron-withdrawing groups, could impart unique electronic and steric properties, making it a valuable candidate for catalytic applications.

Future research should explore the potential of this compound as a ligand in transition metal catalysis, particularly in cross-coupling reactions where electron-rich and sterically hindered ligands are often beneficial. Furthermore, its potential as an organocatalyst in asymmetric synthesis should be investigated. The presence of the nitro and methoxy (B1213986) groups provides handles for further functionalization to fine-tune its catalytic activity.

Catalytic ApplicationPotential Role of this compoundRationale
Ligand in Cross-Coupling ReactionsAs a ligand for palladium, copper, or nickelThe diphenylamine scaffold can coordinate to the metal center, influencing its catalytic activity and selectivity.
OrganocatalysisAs a hydrogen bond donor or Brønsted base catalystThe N-H group and the aromatic system can participate in non-covalent interactions to activate substrates.
PhotocatalysisAs a photosensitizerThe extended π-system and the presence of heavy atoms (bromine) could facilitate intersystem crossing and enable photocatalytic transformations.

Exploration of New Derivatization Opportunities and Medicinal Chemistry Lead Optimization

For any compound with promising biological activity, the journey from a "hit" to a "lead" compound involves a process of medicinal chemistry optimization. ajrconline.orgdanaher.compatsnap.comresearchgate.net This entails the synthesis of a library of analogues to establish a structure-activity relationship (SAR) and to improve properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

This compound offers multiple sites for derivatization. Modifications could include altering the substituents on either aromatic ring, replacing the bromine atom, or modifying the nitro and methoxy groups. A systematic derivatization strategy will be key to understanding the SAR and optimizing the compound for a specific biological target.

Modification SitePotential ModificationsGoal of Modification
Bromo-substituted phenyl ringVary the halogen (F, Cl, I), introduce other electron-withdrawing or -donating groupsModulate electronic properties and binding interactions
Methoxy-substituted phenyl ringAlter the position and number of methoxy groups, replace with other alkyl or aryl ethersProbe steric and electronic effects on activity and solubility
Nitro groupReduce to an amino group, replace with other electron-withdrawing groups (e.g., cyano, sulfonyl)Investigate the necessity of the nitro group for activity and reduce potential toxicity
Amine linkerN-alkylation or N-acylationModify hydrogen bonding capacity and lipophilicity

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling in Chemical Research

For this compound, a significant future direction lies in the application of machine learning for predictive modeling. By generating a virtual library of derivatives and calculating a range of molecular descriptors, quantitative structure-activity relationship (QSAR) models can be developed. nih.govresearchgate.netnih.govresearchgate.netmdpi.com These models can then be used to predict the properties of unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

StepDescriptionTools and Techniques
1. Data GenerationCreate a virtual library of derivatives of this compound and calculate molecular descriptors.Molecular modeling software, descriptor calculation software (e.g., RDKit, PaDEL).
2. Model TrainingTrain machine learning models on existing data for similar compounds to predict properties of interest (e.g., toxicity, solubility, activity).Supervised learning algorithms (e.g., random forest, support vector machines, neural networks).
3. Model ValidationAssess the predictive power of the models using statistical methods.Cross-validation, calculation of metrics like R-squared and RMSE.
4. Predictive ScreeningUse the validated models to predict the properties of the virtual library and identify high-priority candidates for synthesis.Application of the trained models to the virtual library.

Q & A

Q. How are hazardous intermediates managed during large-scale synthesis?

  • Methodological Answer : Use Schlenk lines for air-sensitive steps (e.g., NaH-mediated methylation). Trap volatile byproducts (e.g., methyl iodide) in cold traps. Waste brominated intermediates require neutralization with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.